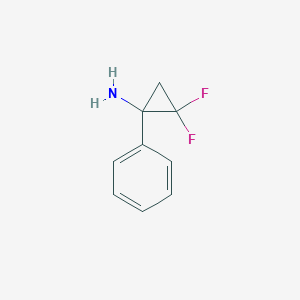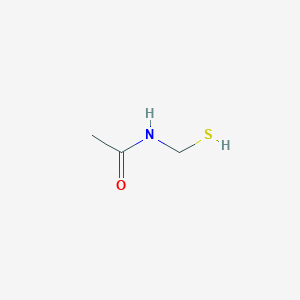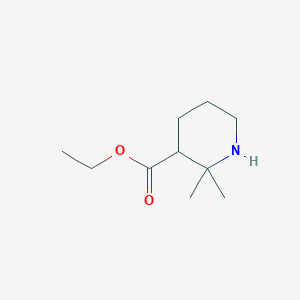![molecular formula C8H3F2N3 B15246231 6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile is a chemical compound with the molecular formula C8H3F2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the benzimidazole ring and a nitrile group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-difluoro-1,2-phenylenediamine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring.
科学的研究の応用
6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4,5-Difluoro-1H-benzo[d]imidazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
1H-benzo[d]imidazole-2-carbonitrile: Does not have fluorine atoms, resulting in different chemical properties.
Uniqueness
6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity, while the nitrile group provides additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H3F2N3 |
|---|---|
分子量 |
179.13 g/mol |
IUPAC名 |
4,5-difluoro-1H-benzimidazole-2-carbonitrile |
InChI |
InChI=1S/C8H3F2N3/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,(H,12,13) |
InChIキー |
FACRNRGJQQSJRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=N2)C#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


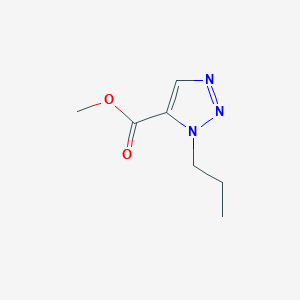


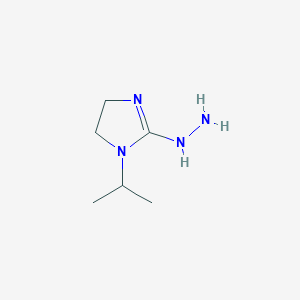
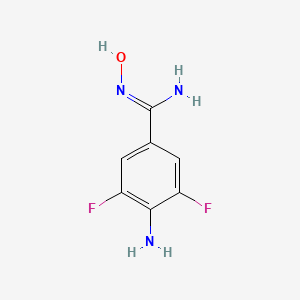
![7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)
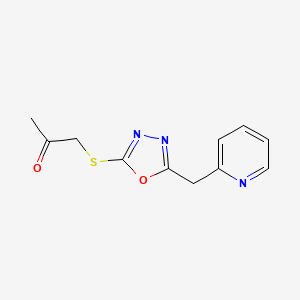
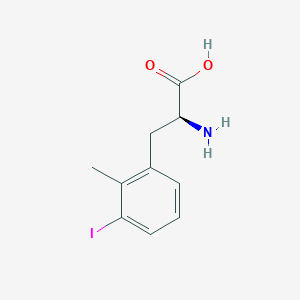

![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
